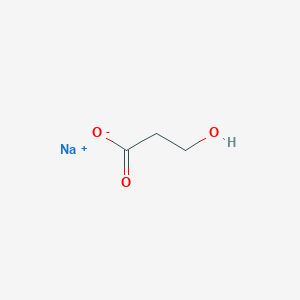

sodium;3-hydroxypropanoate

Description

Significance as a Platform Chemical and Building Block in Chemical Synthesis

Recognized by the U.S. Department of Energy as one of the top value-added chemicals from biomass, 3-HP is a key building block for a wide array of chemicals. rsc.orgmdpi.comresearchgate.net Its bifunctionality allows for its conversion into numerous high-value products through various chemical transformations. rsc.org

The potential applications of 3-HP are extensive and include the production of:

Polymers: 3-HP can be polymerized to produce poly(3-hydroxypropionate) (P3HP), a biodegradable and biocompatible polymer with potential as a substitute for petroleum-based plastics. mdpi.comfrontiersin.org

Industrial Chemicals: It serves as a precursor for the synthesis of several important industrial chemicals, including:

Acrylic acid frontiersin.orgfrontiersin.orgacs.org

Acrylamide mdpi.comfrontiersin.org

Acrylonitrile mdpi.comfrontiersin.org

1,3-propanediol (B51772) (1,3-PDO) mdpi.commdpi.com

Methyl acrylate (B77674) frontiersin.orgbme.hu

The transition to bio-based production of these chemicals from 3-HP is seen as a more sustainable alternative to traditional petroleum-based methods, potentially reducing greenhouse gas emissions. mdpi.com

Table 1: Chemicals Derived from 3-Hydroxypropanoic Acid

| Derivative Chemical | Application Areas |

|---|---|

| Acrylic Acid | Plastics, adhesives, coatings, textiles mdpi.comresearchgate.net |

| 1,3-Propanediol | Polymers, cosmetics, lubricants, engine coolants mdpi.combio3hp.com |

| Acrylamide | Water treatment, paper manufacturing, ore processing mdpi.combio3hp.com |

| Poly(3-hydroxypropionate) (P3HP) | Biodegradable plastics, surgical materials mdpi.comfrontiersin.org |

| Malonic Acid | Pharmaceuticals, specialty chemicals mdpi.commdpi.com |

| Acrylonitrile | Fibers, plastics, rubber mdpi.comfrontiersin.org |

| Methyl Acrylate | Adhesives, coatings, textiles frontiersin.orgbme.hu |

Overview of Production Routes in Scholarly Context

Significant research has been dedicated to developing efficient and sustainable methods for producing 3-HP, primarily through biotechnological routes using renewable feedstocks. mdpi.com These efforts focus on engineering microbial "cell factories" to convert sugars and other renewable materials into 3-HP. mdpi.comfrontiersin.org

Biotechnological Production from Renewable Resources:

Microbial fermentation is a heavily researched approach for 3-HP production. researchgate.net The primary feedstocks explored are glycerol (B35011), a byproduct of biodiesel production, and glucose derived from lignocellulosic biomass. frontiersin.orgfrontiersin.orgeuropa.eu Several metabolic pathways have been identified and engineered in various microorganisms to facilitate this conversion.

Key Biosynthetic Pathways:

Glycerol-based pathways:

Coenzyme B12-dependent pathway: This pathway involves the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase, followed by the oxidation of 3-HPA to 3-HP by an aldehyde dehydrogenase. mdpi.comoup.com This pathway can be either CoA-dependent or CoA-independent. frontiersin.orgbme.hu

Glucose-based pathways:

Malonyl-CoA reductase pathway: This pathway converts acetyl-CoA, a central metabolite derived from glucose, to 3-HP via malonyl-CoA. mdpi.comfrontiersin.orgresearchgate.net

β-Alanine pathway: In this route, glucose is converted to 3-HP through the intermediate β-alanine. frontiersin.orgresearchgate.net

Oxaloacetate pathway: A novel pathway established in Saccharomyces cerevisiae involves the conversion of pyruvate (B1213749) to 3-HP via oxaloacetate. rsc.org

Engineered Microorganisms:

A variety of microorganisms have been genetically engineered to improve 3-HP production titers and yields. These include:

Escherichia coli : A commonly used host for metabolic engineering, with reported 3-HP titers reaching up to 71.9 g/L. frontiersin.orgfrontiersin.org

Klebsiella pneumoniae : Known for its natural ability to metabolize glycerol, engineered strains have achieved some of the highest reported 3-HP titers, up to 83.8 g/L. mdpi.comfrontiersin.org

Saccharomyces cerevisiae : This yeast is a promising host due to its tolerance to acidic conditions, which can simplify the fermentation process. frontiersin.orgresearchgate.net

Bacillus subtilis : A "generally recognized as safe" (GRAS) organism, making it a suitable candidate for certain applications. frontiersin.orgnih.gov

Other engineered hosts include Corynebacterium glutamicum, Halomonas bluephagenesis, and Pseudomonas denitrificans. mdpi.com

Table 2: Research Findings on 3-HP Production in Engineered Microorganisms

| Microorganism | Substrate | Key Engineering Strategy | Reported Titer (g/L) |

|---|---|---|---|

| Klebsiella pneumoniae | Glycerol | Optimized expression of aldehyde dehydrogenase, blocked lactic acid synthesis | 83.8 mdpi.comfrontiersin.org |

| Escherichia coli | Glycerol | Introduction of glycerol dehydratase and aldehyde dehydrogenase, reduced by-product formation | 71.9 frontiersin.org |

| Saccharomyces cerevisiae | Glucose | Construction of β-alanine pathway, controlled fed-batch fermentation | 13.7 frontiersin.org |

| Bacillus subtilis | Glycerol | Optimization of bioprocess conditions and further strain engineering | 22.9 frontiersin.orgnih.gov |

| Halomonas bluephagenesis | Glucose and 1,3-propanediol | Two-stage production process | 154 mdpi.com |

Structure

2D Structure

Properties

IUPAC Name |

sodium;3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXDKPABPXSLIZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biotechnological Production of 3 Hydroxypropanoate

Biosynthetic Pathways and Their Elucidation

The microbial synthesis of 3-HP is primarily achieved through two major metabolic strategies: the oxidation of glycerol (B35011) and the reduction of malonyl-Coenzyme A (malonyl-CoA). Each of these pathways involves a distinct set of enzymatic reactions and has been the subject of extensive research to improve efficiency and yield.

Glycerol Oxidation Pathways

Glycerol, a readily available byproduct of biodiesel production, is a key renewable feedstock for 3-HP synthesis. nih.gov Two primary routes for the conversion of glycerol to 3-HP have been identified and engineered in various microorganisms: a Coenzyme A (CoA)-dependent pathway and a CoA-independent pathway. Both pathways share an initial step: the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA) catalyzed by a coenzyme B12-dependent glycerol dehydratase. nih.govresearchgate.net

The Coenzyme A-dependent pathway for 3-HP production from glycerol involves a multi-step enzymatic conversion of the intermediate 3-hydroxypropionaldehyde (3-HPA). This pathway was first identified in Lactobacillus reuteri. nih.gov Following the initial dehydration of glycerol to 3-HPA, the subsequent steps are catalyzed by a series of enzymes. Propionaldehyde dehydrogenase (PduP) first converts 3-HPA to 3-hydroxypropionyl-CoA (3-HP-CoA). nih.govresearchgate.net This is followed by the action of phosphotransacylase (PduL), which converts 3-HP-CoA to 3-hydroxypropionyl-phosphate (3-HP-P). mdpi.com In the final step, propionate kinase (PduW) catalyzes the conversion of 3-HP-P to 3-hydroxypropanoate (3-HP), a reaction that also generates a molecule of ATP. nih.govmdpi.com

The Coenzyme A-independent pathway presents a more direct route for the conversion of 3-hydroxypropionaldehyde (3-HPA) to 3-HP. This pathway is characterized by a single enzymatic oxidation step following the initial formation of 3-HPA from glycerol. nih.govmdpi.com The key enzyme in this route is an aldehyde dehydrogenase (ALDH), which directly oxidizes 3-HPA to 3-HP. nih.gov This pathway is considered simpler due to the involvement of fewer enzymatic steps compared to the CoA-dependent route. nih.gov However, a significant challenge in optimizing this pathway is the often low activity of native aldehyde dehydrogenases towards 3-HPA. mdpi.com

The efficient conversion of glycerol to 3-HP relies on the coordinated action of several key enzymes. The initial and often rate-limiting step in both the CoA-dependent and -independent pathways is the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA). This reaction is catalyzed by a coenzyme B12-dependent glycerol dehydratase (GDHt), an enzyme encoded by genes such as dhaB from Klebsiella pneumoniae. unist.ac.krnih.gov The subsequent enzymatic transformations diverge depending on the specific pathway.

Table 1: Key Enzymes in Glycerol Oxidation Pathways for 3-HP Synthesis

| Enzyme | Abbreviation | Reaction Catalyzed | Pathway |

| Coenzyme B12-dependent Glycerol Dehydratase | GDHt / PduCDE | Glycerol → 3-Hydroxypropionaldehyde (3-HPA) | Both |

| Propionaldehyde Dehydrogenase | PduP | 3-HPA → 3-Hydroxypropionyl-CoA (3-HP-CoA) | CoA-Dependent |

| Phosphotransacylase | PduL | 3-HP-CoA → 3-Hydroxypropionyl-phosphate (3-HP-P) | CoA-Dependent |

| Propionate Kinase | PduW | 3-HP-P → 3-Hydroxypropanoate (3-HP) | CoA-Dependent |

| Aldehyde Dehydrogenase | ALDH | 3-HPA → 3-Hydroxypropanoate (3-HP) | CoA-Independent |

Malonyl-Coenzyme A Pathway

An alternative and promising route for 3-HP biosynthesis is the malonyl-CoA pathway. This pathway utilizes the central metabolic intermediate, acetyl-CoA, which can be derived from various feedstocks, including glucose and acetate. nih.govresearchgate.net The key advantage of this pathway is its broader substrate scope and thermodynamic feasibility. researchgate.net

Table 2: Key Enzymes in the Malonyl-CoA Pathway for 3-HP Synthesis

| Enzyme | Abbreviation | Reaction Catalyzed |

| Acetyl-CoA Carboxylase | ACC | Acetyl-CoA → Malonyl-CoA |

| Malonyl-CoA Reductase | MCR | Malonyl-CoA → Malonate semialdehyde → 3-Hydroxypropanoate (3-HP) |

Carbon Source Utilization in Malonyl-Coenzyme A-Dependent Pathways

The malonyl-CoA pathway is a prominent and extensively studied route for 3-HP biosynthesis due to its broad feedstock spectrum, thermodynamic feasibility, and redox neutrality. nih.gov This pathway is advantageous as it can utilize various carbon sources that can be metabolized to produce acetyl-CoA, the precursor for malonyl-CoA. frontiersin.org The core of this pathway involves two key enzymatic steps: first, the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC), and second, the two-step reduction of malonyl-CoA to 3-HP by a malonyl-CoA reductase (MCR). mdpi.com

A variety of carbon sources have been successfully utilized in engineered microorganisms to produce 3-HP via this pathway. While glucose is a common substrate, its use can lead to lower yields in some engineered strains. For instance, an E. coli strain using glucose as the sole carbon source accumulated only 13 mg/L of poly(3HP), a polymer of 3-HP. frontiersin.org To enhance production, researchers have focused on optimizing precursor supply and redirecting carbon flux. Strategies include overexpressing ACC to increase the intracellular malonyl-CoA pool and engineering cofactor availability, as the MCR enzyme requires two molecules of NADPH. mdpi.comnih.gov

Acetate has emerged as a cost-effective, non-food alternative carbon source. nih.gov In Corynebacterium glutamicum, using acetate instead of glucose as the sole carbon source increased the intracellular acetyl-CoA concentration approximately five-fold. frontiersin.org By engineering an MCR from Chloroflexus aurantiacus into C. glutamicum and optimizing its expression, researchers have demonstrated the feasibility of producing 3-HP from acetate. frontiersin.org Further metabolic engineering, such as weakening the competing tricarboxylic acid (TCA) cycle by downregulating the citrate synthase gene (gltA), has been shown to channel more acetyl-CoA towards 3-HP synthesis, significantly boosting the titer. frontiersin.org In one study, an engineered C. glutamicum strain produced 17.1 g/L of 3-HP in a bioreactor using acetate as the substrate. frontiersin.org Another study using engineered E. coli achieved a 3-HP concentration of 15.8 g/L from acetate. frontiersin.org

The table below summarizes research findings on 3-HP production using the malonyl-CoA pathway with different carbon sources and host organisms.

| Host Organism | Carbon Source(s) | Key Engineering Strategies | 3-HP Titer | Reference |

| Escherichia coli | Glucose | Overexpression of acc and mcr genes | Low (e.g., 13 mg/L of poly(3HP)) | frontiersin.org |

| Corynebacterium glutamicum | Acetate | Expression of MCR; weakening of TCA cycle | 17.1 g/L | frontiersin.org |

| Escherichia coli | Acetate | Whole-cell biocatalysis with engineered MCR | 15.8 g/L | frontiersin.org |

| Corynebacterium glutamicum | Glucose and Acetate | Expression of MCR; addition of cerulenin to inhibit fatty acid synthesis | 3.77 g/L | frontiersin.org |

| Escherichia coli | Malonate | Expression of malonyl-CoA reductase (MCR) and malonyl-CoA synthetase (MatB) | 1.20 g/L | rsc.org |

Beta-Alanine Pathway

The beta-alanine pathway represents another promising route for the biosynthesis of 3-HP. nih.gov This pathway has been identified as potentially economically attractive and has been successfully engineered in various microorganisms, including Saccharomyces cerevisiae and Komagataella phaffii. dtu.dknih.gov The pathway utilizes L-aspartate as a starting precursor, which is converted through a series of enzymatic reactions to 3-HP. researchgate.net

The conversion of beta-alanine to 3-HP involves a two-step enzymatic process. First, beta-alanine is converted to malonate semialdehyde (also known as 3-oxopropanoate). google.com This transamination reaction is typically catalyzed by a beta-alanine-pyruvate aminotransferase (BAPAT). dtu.dkgoogle.com Following this, malonate semialdehyde is reduced to 3-HP. researchgate.net This final reduction step is catalyzed by a dehydrogenase, such as 3-hydroxypropionate dehydrogenase, and is often NADPH-dependent. researchgate.netgoogle.com

The key enzymes for the pathway have been sourced from various organisms to construct efficient synthetic pathways in host microbes. For example, a successful pathway in K. phaffii utilized an aspartate-1-decarboxylase (panD) from Tribolium castaneum, a beta-alanine-pyruvate aminotransferase (yhxA) from Bacillus cereus, and a 3-hydroxypropionate dehydrogenase (ydfG) from Escherichia coli. nih.gov Identifying highly active enzymes for each step is crucial for achieving high titers and yields of 3-HP. dtu.dk

A critical aspect of optimizing the beta-alanine pathway is ensuring a sufficient supply of the precursor, beta-alanine. Beta-alanine itself is not a common or inexpensive substrate, so metabolic engineering efforts focus on its de novo synthesis from central metabolites. The primary route involves the decarboxylation of L-aspartate, a reaction catalyzed by L-aspartate-α-decarboxylase (ADC), encoded by the panD gene. nih.gov

To further improve the economics of the process, strategies have been developed to produce L-aspartate from cheaper substrates like fumaric acid. This involves a two-enzyme cascade where aspartate ammonia-lyase (AspA) first converts fumaric acid to L-aspartate, which is then converted to beta-alanine by ADC. nih.gov Balancing the expression and catalytic efficiencies of these enzymes is key to maximizing the metabolic flux towards beta-alanine. nih.gov Other metabolic engineering strategies include:

Increasing Precursor Synthesis: Overexpressing enzymes upstream of the pathway, such as pyruvate (B1213749) carboxylase, can increase the pool of oxaloacetate, a direct precursor to L-aspartate. researchgate.net

Decreasing Bypass Metabolism: Disrupting competing metabolic pathways helps to channel more carbon toward the desired product. nih.gov

Reducing Product Catabolism: Eliminating pathways that degrade beta-alanine or 3-HP prevents loss of the final product. nih.gov

In one study, an engineered Saccharomyces cerevisiae strain, optimized for the de novo synthesis of beta-alanine and its conversion to 3-HP, produced a titer of 13.7 g/L. nih.govdtu.dk Another study using K. phaffii with methanol as a substrate achieved a 3-HP concentration of 21.4 g/L in fed-batch cultures. nih.gov

| Host Organism | Precursor Strategy | Key Enzymes Expressed | 3-HP Titer | Reference |

| Saccharomyces cerevisiae | De novo synthesis from glucose | Novel beta-alanine-pyruvate aminotransferase from Bacillus cereus | 13.7 g/L | nih.govdtu.dk |

| Komagataella phaffii | Synthesis from methanol | panD (T. castaneum), yhxA (B. cereus), ydfG (E. coli) | 21.4 g/L | nih.gov |

Other Metabolic Routes for 3-HP Biosynthesis

Beyond the malonyl-CoA and beta-alanine pathways, researchers have investigated other metabolic routes for 3-HP production, notably those related to 1,3-propanediol (B51772) (1,3-PDO) metabolism and the propionyl-CoA pathway.

The biosynthesis of 3-HP can be achieved from glycerol via a pathway closely related to the production of 1,3-PDO. nih.govfrontiersin.org This route is particularly attractive due to the abundance of crude glycerol as a byproduct of the biodiesel industry. The pathway proceeds via a key intermediate, 3-hydroxypropionaldehyde (3-HPA). nih.gov

The biochemical steps are as follows:

Glycerol Dehydration: Glycerol is first converted to 3-HPA in a reaction catalyzed by a coenzyme B12-dependent glycerol dehydratase (GDHt). mdpi.comnih.gov

3-HPA Oxidation: The intermediate 3-HPA is then oxidized to 3-HP. This step is catalyzed by an aldehyde dehydrogenase (ALDH). mdpi.comnih.gov

This pathway is often explored for the co-production of 3-HP and 1,3-PDO, as 3-HPA is also the precursor to 1,3-PDO via reduction by a 1,3-propanediol oxidoreductase (PDOR). researchgate.netfrontiersin.org By engineering and balancing the expression of the competing aldehyde dehydrogenase and 1,3-propanediol oxidoreductase, the product ratio can be controlled. Metabolic engineering efforts in E. coli have led to the successful co-production of both chemicals, with one study achieving a combined titer of 140.50 g/L from glycerol. nih.gov

Another potential route for 3-HP biosynthesis is the propionyl-CoA pathway. nih.gov This pathway, which likely exists in some microorganisms that naturally produce 3-HP, starts from propionic acid. nih.gov The proposed enzymatic steps are:

Propionic acid is converted to propionyl-CoA.

Propionyl-CoA is converted to acryloyl-CoA.

Acryloyl-CoA is hydrated to form 3-hydroxypropionyl-CoA.

Finally, 3-hydroxypropionyl-CoA is converted to 3-HP.

Metabolic Engineering Strategies for Enhanced 3-Hydroxypropanoate Production

Host Strain Selection and Rational Engineering

The choice of a microbial chassis is a critical first step in developing a successful biotechnological process for 3-HP production. An ideal host should possess characteristics such as rapid growth, genetic tractability, tolerance to industrial process conditions, and the ability to utilize inexpensive and renewable feedstocks. Several microorganisms, including bacteria and yeast, have been extensively studied and engineered for this purpose.

Escherichia coli is a widely used and well-characterized prokaryotic host for metabolic engineering due to its fast growth rate, well-understood genetics, and the availability of a vast array of genetic tools. frontiersin.org While E. coli does not naturally produce 3-HP, several synthetic pathways have been successfully introduced and optimized in this organism.

A common strategy for 3-HP production in E. coli involves the introduction of a pathway that converts glycerol to 3-HP. This typically requires the expression of two key enzymes: a glycerol dehydratase (GDHt) and an aldehyde dehydrogenase (ALDH). researchgate.net However, a significant challenge is that E. coli does not naturally produce the necessary cofactor for GDHt, coenzyme B12. nih.gov This necessitates the exogenous addition of the expensive coenzyme B12, which can impact the economic viability of the process. nih.gov

To enhance 3-HP titers in E. coli, researchers have employed various metabolic engineering strategies. These include:

Elimination of byproduct formation: Genes involved in the synthesis of competing byproducts, such as acetate and 1,3-propanediol, have been knocked out to redirect carbon flux towards 3-HP. researchgate.net

Optimization of glycerol metabolism: The expression of genes like glycerol kinase (glpK), which is involved in the initial step of glycerol assimilation, has been optimized. Additionally, repressor genes like glpR, which inhibits the glycerol utilization pathway, have been deleted to improve the rate of glycerol consumption. researchgate.net

Enhancing enzyme activity: A novel aldehyde dehydrogenase, GabD4 from Cupriavidus necator, was identified and found to have superior activity towards the intermediate 3-hydroxypropionaldehyde (3-HPA). Further protein engineering of GabD4 led to a significant increase in 3-HP production. frontiersin.orgresearchgate.net

Through a combination of these strategies, engineered E. coli strains have achieved high titers of 3-HP. For instance, one engineered strain produced up to 71.9 g/L of 3-HP with a productivity of 1.8 g/L/h. researchgate.net

Table 1: Metabolic Engineering Strategies in E. coli for 3-HP Production

Klebsiella pneumoniae is another promising bacterial host for 3-HP production, particularly from glycerol. A key advantage of K. pneumoniae is its natural ability to synthesize coenzyme B12, a necessary cofactor for the glycerol dehydratase enzyme in the 3-HP production pathway. frontiersin.org This eliminates the need for expensive external supplementation of coenzyme B12.

Metabolic engineering efforts in K. pneumoniae have focused on optimizing the native glycerol metabolism and reducing the formation of unwanted byproducts. For example, the expression of an aldehyde dehydrogenase, such as PuuC from K. pneumoniae itself, has been optimized. frontiersin.org Furthermore, genes involved in lactic acid synthesis have been deleted to channel more carbon towards 3-HP. frontiersin.org

These modifications, combined with optimized fermentation conditions, have led to some of the highest reported titers of 3-HP. One engineered K. pneumoniae strain achieved a remarkable titer of 83.8 g/L. frontiersin.org In another approach, a two-step process was developed where glycerol was first converted to 1,3-propanediol by K. pneumoniae, which was then converted to 3-HP by Gluconobacter oxydans, reaching a final concentration of 60.5 g/L. mdpi.com

Yeasts, particularly Saccharomyces cerevisiae, are attractive hosts for industrial biotechnology due to their robustness, tolerance to low pH, and extensive history of use in large-scale fermentation processes. nih.govdtu.dk The ability to operate at a low pH is particularly advantageous for 3-HP production as it can reduce the costs associated with neutralization during fermentation and subsequent product recovery. dtu.dk

Two primary pathways for 3-HP production have been established in yeast: the malonyl-CoA pathway and the β-alanine pathway. nih.gov

Malonyl-CoA Pathway: This pathway involves the conversion of acetyl-CoA to malonyl-CoA, which is then reduced to 3-HP by a malonyl-CoA reductase (MCR). nih.gov Engineering strategies for this pathway focus on increasing the supply of the precursors acetyl-CoA and NADPH. nih.gov For instance, genes involved in acetyl-CoA synthesis have been overexpressed, while competing pathways that consume acetyl-CoA have been blocked. nih.gov

β-Alanine Pathway: In this pathway, β-alanine is converted to malonate semialdehyde, which is then reduced to 3-HP. nih.gov A key step in establishing this pathway in S. cerevisiae was the discovery and implementation of a novel β-alanine-pyruvate aminotransferase. dtu.dk

Through these engineering efforts, significant titers of 3-HP have been achieved in yeast. For example, an engineered S. cerevisiae strain utilizing the β-alanine pathway produced 13.7 g/L of 3-HP in a fed-batch fermentation at pH 5.0. nih.govdtu.dk

Beyond the more common hosts, several other microorganisms have been explored for their potential in 3-HP production.

Corynebacterium glutamicum , known for its industrial use in amino acid production, has been engineered to produce 3-HP from glucose and xylose. By introducing the necessary genes for the glycerol conversion pathway and modifying sugar uptake and glycolysis, a high titer of 62.6 g/L of 3-HP was achieved in a fed-batch fermentation. frontiersin.org

Bacillus subtilis has also been engineered by introducing a glycerol dehydratase and an aldehyde dehydrogenase. frontiersin.org

Aspergillus species , such as Aspergillus niger and Aspergillus pseudoterreus, have been engineered with the β-alanine pathway. A. niger was found to be a more suitable host, and further engineering, including the overexpression of pyruvate carboxylase and deletion of a malonate semialdehyde dehydrogenase, significantly improved the yield of 3-HP. osti.gov

Halomonas bluephagenesis is another chassis that has shown promise for 3-HP production. nih.gov

Table 2: Comparison of Different Microbial Hosts for 3-HP Production

Enzyme Engineering and Pathway Flux Control

Screening for superior enzymes: Researchers have mined various organisms for ALDHs with higher catalytic efficiency. For example, GabD4 from Cupriavidus necator was identified as a highly efficient enzyme for this conversion. frontiersin.orgresearchgate.net

Protein engineering: Site-directed and saturation mutagenesis have been used to create variants of ALDH with improved Vmax and kcat/KM values. frontiersin.orgresearchgate.net

Balancing the expression of the enzymes in the pathway is another critical aspect of flux control. researchgate.net An imbalance between the activity of glycerol dehydratase (which produces 3-HPA) and aldehyde dehydrogenase (which consumes 3-HPA) can lead to the accumulation of the toxic intermediate. researchgate.net Strategies to address this include the use of promoters of different strengths to fine-tune the expression levels of each enzyme.

Cofactor Engineering for Balanced Metabolism

The biosynthesis of 3-HP is a redox-intensive process, and maintaining a balanced supply of cofactors, particularly NADPH and NAD+, is essential for high-level production. The malonyl-CoA pathway, for instance, requires two molecules of NADPH for every molecule of 3-HP produced. [ 16 ] Conversely, the glycerol oxidation pathway relies on NAD+ for the aldehyde dehydrogenase step. [ 15 ]

To enhance the supply of NADPH, various strategies have been employed. Overexpression of NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been shown to improve NADPH levels. [ 3 ] In E. coli, the overexpression of native transhydrogenase (pntAB) and NAD+ kinase (yfjB) has been used to increase the NADPH supply. Another approach involves engineering formate dehydrogenases (FDHs) to be NADP+-dependent, providing an efficient system for NADPH regeneration. [ 20 ]

For pathways requiring NAD+, such as the oxidation of 3-hydroxypropionaldehyde (3-HPA) to 3-HP, ensuring efficient NAD+ regeneration is critical. This is particularly challenging under microaerobic or anaerobic conditions where the electron transport chain, a major source of NAD+ regeneration, is limited. [ 15 ] The co-production of reduced byproducts that consume NADH can help to regenerate NAD+. For example, in Lactobacillus reuteri, under anaerobic conditions, 3-HPA is converted to equimolar amounts of 3-HP and 1,3-propanediol, a process that balances the redox state. [ 16 ]

| Strategy | Target Enzyme/Pathway | Organism | Effect | Reference |

| Overexpression | NADP-dependent GAPDH | Escherichia coli | Increased NADPH supply | [ 3 ] |

| Overexpression | Transhydrogenase (pntAB), NAD+ kinase (yfjB) | Escherichia coli | Increased NADPH supply | N/A |

| Protein Engineering | Formate Dehydrogenase (FDH) | Candida dubliniensis | Created NADP+-dependent FDH for NADPH regeneration | [ 20 ] |

| Co-production | 1,3-propanediol synthesis | Lactobacillus reuteri | NAD+ regeneration through NADH consumption | [ 16 ] |

Fermentation Process Optimization in Bioproduction

Optimizing the fermentation process is as crucial as metabolic engineering for achieving high-titer 3-HP production. Key parameters that are often controlled and optimized include the feeding strategy, aeration, and pH.

Fed-batch fermentation is the most common mode of operation for high-density cell cultivation and high-titer production of 3-HP. This strategy allows for the controlled feeding of substrates, preventing substrate inhibition and the accumulation of toxic byproducts. [ 11 ] Various feeding strategies have been developed, including exponential feeding, where the feed rate is increased to match the exponential growth of the culture, and DO-stat feeding, where the feed is triggered by a rise in dissolved oxygen, indicating substrate limitation. [ 27, 30 ]

In a fed-batch process for 3-HP production in E. coli, a final titer of 42.8 g/L was achieved. [ 3 ] Another study employing a fed-batch strategy with Corynebacterium glutamicum reached an impressive 62.6 g/L of 3-HP. [ 11 ] The choice of feeding strategy can significantly impact productivity and final titer, and it is often optimized for each specific strain and production process. [ 18 ]

The control of dissolved oxygen (DO) is a critical parameter in 3-HP fermentation, as it directly influences enzyme activity and cofactor balance. For pathways involving oxygen-sensitive enzymes like glycerol dehydratase, microaerobic or anaerobic conditions are often required. [ 15 ] However, the subsequent oxidation of 3-HPA to 3-HP by ALDH requires NAD+, which is efficiently regenerated via the oxygen-dependent electron transport chain. [ 15 ]

This creates a trade-off that necessitates careful control of aeration. In K. pneumoniae, high titers of 3-HP were only achieved under microaerobic conditions where the DO was maintained at 5%. [ 5 ] Under highly aerobic or strictly anaerobic conditions, 3-HP production was significantly lower. [ 5 ] In engineered E. coli, controlling the DO level was also shown to be crucial for achieving high titers. [ 5 ]

The oxidation-reduction potential (ORP) of the culture can serve as a sensitive indicator of the cellular redox state, especially under microaerobic and anaerobic conditions where DO probes are not effective. [ 22 ] Controlling the ORP by adjusting aeration can be a valuable strategy for optimizing fermentation processes where the redox balance is critical.

Tolerance Engineering in Microbial Systems to 3-HP

High concentrations of 3-HP can be toxic to microbial cells, inhibiting growth and limiting final product titers. [ 6 ] Therefore, enhancing the tolerance of production strains to 3-HP is a key aspect of metabolic engineering.

Adaptive laboratory evolution (ALE) is a powerful technique for generating strains with improved tolerance to inhibitory compounds. In one study, an ALE approach was used to develop a highly 3-HP-tolerant strain of E. coli W. [ 13 ] Genomic analysis of the evolved strain revealed mutations in 13 genes, with a mutation in the global regulator yieP being primarily responsible for the enhanced tolerance. [ 13, 16 ]

Understanding the mechanisms of 3-HP toxicity and tolerance can guide rational engineering strategies. In S. cerevisiae, it was found that high concentrations of 3-HP can be converted to the more toxic 3-HPA. [ 5 ] To counteract this, yeast employs a glutathione-dependent formaldehyde detoxification mechanism. [ 5 ] Identifying and overexpressing transporter proteins that can efflux 3-HP out of the cell is another promising strategy for improving tolerance. [ 19, 34 ] For example, a study on Aspergillus niger identified a putative 3-HP transporter as a target for improving production. [ 19 ]

| Organism | Strategy | Key Genes/Mechanisms | Outcome | Reference |

| Escherichia coli W | Adaptive Laboratory Evolution (ALE) | Mutation in global regulator yieP | Highly 3-HP-tolerant strain | [ 13, 16 ] |

| Saccharomyces cerevisiae | Mechanistic Understanding | Glutathione-dependent formaldehyde detoxification | Higher tolerance to 3-HP | [ 5 ] |

| Aspergillus niger | Target Identification | Putative 3-HP transporter | Potential for improved 3-HP efflux | [ 19 ] |

In Vitro Enzymatic Synthesis of 3-Hydroxypropanoate

The production of 3-hydroxypropanoate (3-HP) through in vitro enzymatic synthesis offers a promising alternative to traditional microbial fermentation, circumventing challenges related to cellular metabolism, product toxicity, and byproduct formation. This approach utilizes isolated and purified enzymes or cell-free extracts to construct specific metabolic pathways, allowing for greater control over reaction conditions and potentially higher product yields and purities.

Cell-Free Bioconversion Systems

Cell-free bioconversion systems for 3-hydroxypropanoate (3-HP) production employ enzymes outside of a living cell, either as purified proteins or in crude cell lysates. This methodology allows for direct control over the reaction environment, including substrate and enzyme concentrations, pH, and temperature, thereby optimizing the metabolic flux towards the desired product.

One notable application of cell-free systems is the use of whole-cell biocatalysts, where the cellular machinery is utilized without the need for cell growth and proliferation. An effective enzymatic method for 3-HP synthesis has been achieved using free or immobilized recombinant Escherichia coli cells that harbor a nitrilase gene. In this system, 3-hydroxypropionitrile is hydrolyzed to 3-HP. Under optimized conditions, a high titer and productivity have been reported, demonstrating the potential of this approach for efficient 3-HP production. For instance, with free cells, complete hydrolysis of 4.5 mol/L (319.5 g/L) of the substrate was achieved within 24 hours. Immobilization of these cells further enhanced substrate tolerance to as high as 7.0 mol/L, and the immobilized cells could be reused for numerous batches, retaining a significant portion of their enzymatic activity researchgate.net. The final titer reached 184.7 g/L with a productivity of 36.9 g/(L·h) researchgate.net.

Another strategy involves the reconstitution of synthetic pathways using purified enzymes. For example, a partial 3-hydroxypropionate/4-hydroxybutyrate cycle from Metallosphaera sedula has been established in vitro to produce 3-HP from acetyl-CoA. This system, comprising acetyl-CoA carboxylase (Acc), malonyl-CoA reductase (Mcr), and malonate semialdehyde reductase (Msr), allows for the kinetic analysis of the pathway and the identification of rate-limiting steps nih.gov. Such reconstituted systems are invaluable for understanding the biochemistry of 3-HP biosynthesis and for designing more efficient production pathways nih.govresearchgate.net.

| System Type | Biocatalyst | Substrate | Product Titer | Productivity | Reference |

| Whole-cell biocatalysis | Recombinant E. coli with nitrilase | 3-Hydroxypropionitrile | 184.7 g/L | 36.9 g/(L·h) | researchgate.net |

| In vitro reconstituted pathway | Purified Acc, Mcr, Msr | Acetyl-CoA | Not reported | Not reported | nih.govresearchgate.net |

Enzyme Cascade Design for 3-HP Production

The rational design of enzyme cascades is fundamental to the success of in vitro 3-HP synthesis. This involves the selection and combination of enzymes to create an efficient pathway from a given substrate to the final product. Two of the most well-studied pathways for 3-HP production are the malonyl-CoA pathway and the glycerol oxidation pathway.

The malonyl-CoA pathway initiates with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (Acc). Subsequently, malonyl-CoA is reduced to 3-HP in a two-step reaction catalyzed by the NADPH-dependent malonyl-CoA reductase (Mcr) nih.govnih.gov. The efficiency of this pathway in an in vitro setting is highly dependent on the kinetic properties and relative concentrations of the constituent enzymes. For instance, in a reconstituted system using enzymes from Metallosphaera sedula, it was found that 3-HP formation was sensitive to the concentrations of Acc and Mcr, but not to the subsequent enzyme, malonate semialdehyde reductase (Msr) nih.gov. This suggests that Acc and Mcr are the rate-limiting steps in this particular cascade nih.gov.

The CoA-independent glycerol oxidation pathway is a two-step cascade. The first step involves the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase. The second step is the oxidation of 3-HPA to 3-HP, catalyzed by an aldehyde dehydrogenase frontiersin.orgnih.gov. The selection of a highly active and stable aldehyde dehydrogenase is critical for this pathway to prevent the accumulation of the toxic intermediate, 3-HPA frontiersin.orgnih.gov.

| Pathway | Key Enzymes | Substrate(s) | Cofactor(s) | Key Considerations |

| Malonyl-CoA Pathway | Acetyl-CoA carboxylase (Acc), Malonyl-CoA reductase (Mcr) | Acetyl-CoA, CO2 | ATP, NADPH | Acc and Mcr are often rate-limiting steps. nih.gov |

| Glycerol Oxidation Pathway (CoA-independent) | Glycerol dehydratase, Aldehyde dehydrogenase | Glycerol | Coenzyme B12, NAD(P)+ | Prevention of toxic 3-HPA intermediate accumulation. frontiersin.orgnih.gov |

Cofactor Regeneration Strategies in In Vitro Systems

A significant challenge in the implementation of in vitro enzymatic cascades is the cost of the required cofactors, such as NAD(P)H and ATP, which are consumed in stoichiometric amounts. Therefore, the development of efficient cofactor regeneration systems is essential for the economic viability of these processes.

For NADPH-dependent reactions, such as the reduction of malonyl-CoA by Mcr, a common strategy is to couple the reaction with a dehydrogenase that utilizes a cheap substrate to regenerate NADPH from NADP+. Glucose dehydrogenase (GDH) is a frequently used enzyme for this purpose, as it oxidizes glucose to glucono-1,5-lactone while reducing NADP+ to NADPH nih.govresearchgate.netnih.gov. GDHs from organisms like Bacillus megaterium and Gluconobacter scleroides are commercially available and have been successfully used in various biocatalytic processes nih.govresearchgate.netnih.gov.

Similarly, for NADH-dependent reactions, formate dehydrogenase (FDH) is widely employed. FDH catalyzes the oxidation of formate to carbon dioxide, a reaction that is essentially irreversible and drives the regeneration of NADH from NAD+ nih.govnih.govebi.ac.uk. Engineered formate dehydrogenases with improved stability and activity, as well as altered cofactor specificity towards NADP+, have also been developed to broaden their applicability nih.govnih.gov. The total turnover number (TTN) of the cofactor is a key metric for the efficiency of a regeneration system, with high TTNs indicating that each molecule of the expensive cofactor is recycled many times. For example, engineered FDHs have been shown to achieve TTNs ranging from 135 to 986 in various asymmetric oxidative/reductive processes nih.gov.

| Cofactor | Regeneration Enzyme | Sacrificial Substrate | Product of Regeneration | Key Advantages |

| NADPH | Glucose Dehydrogenase (GDH) | Glucose | Glucono-1,5-lactone | Readily available and inexpensive substrate. nih.govresearchgate.netnih.gov |

| NADH | Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide | Irreversible reaction, benign byproduct. nih.govnih.govebi.ac.uk |

Chemical Synthesis Approaches for 3 Hydroxypropanoate

Hydrolysis of Propiolactone

One of the well-documented chemical methods for synthesizing 3-hydroxypropanoic acid is through the hydrolysis of β-propiolactone. This reaction involves the ring-opening of the lactone ring by water, which can be catalyzed by various acids, bases, or salts. nih.gov The process yields 3-hydroxypropionic acid, which can then be neutralized to form sodium;3-hydroxypropanoate. Polymerization of β-propiolactone is also a known method for producing poly(3-hydroxypropionate), a biodegradable polymer. nih.gov

However, the use of β-propiolactone as a precursor is severely hampered by its classification as a human carcinogen, posing significant safety and handling challenges. nih.gov This toxicity is a major drawback for industrial-scale production. nih.govresearchgate.net

Hydration of Acrylic Acid

Another prominent chemical synthesis route is the hydration of acrylic acid. This process involves adding a water molecule across the double bond of acrylic acid to form 3-hydroxypropanoic acid. The reaction can be promoted by a base, followed by a protonation step to yield the final product. researchgate.net Alternatively, the hydration can be carried out using a strong mineral acid as a catalyst. researchgate.net

This method is a potential pathway for producing 3-HP from acrylic acid, which is a major industrial chemical. researchgate.net However, the efficiency and selectivity of this reaction can be influenced by reaction conditions and the choice of catalyst.

Cyanation and Hydrolysis of Ethylene Chlorohydrin

A historical method for producing 3-hydroxypropanoic acid involves a two-step process starting from ethylene chlorohydrin. The first step is a cyanation reaction, where the chlorine atom in ethylene chlorohydrin is replaced by a cyanide group to form ethylene cyanohydrin. In the second step, the nitrile group of ethylene cyanohydrin is hydrolyzed to a carboxylic acid group, yielding 3-hydroxypropanoic acid. This route is one of the established, albeit older, methods for 3-HP synthesis. researchgate.netwikipedia.org

Limitations of Traditional Chemical Synthesis Routes in Industrial Application

Despite the existence of these chemical pathways, their application on an industrial scale is met with several significant limitations. Traditional chemical synthesis of 3-HP is often not economically feasible or environmentally sustainable for bulk production. researchgate.netbme.hu

Key challenges and limitations include:

Harsh Reaction Conditions : Many chemical routes require high temperatures, pressures, or the use of strong acids, leading to high energy consumption and the need for specialized, corrosion-resistant equipment. researchgate.net

Use of Toxic and Hazardous Materials : Precursors such as β-propiolactone are carcinogenic, and other reagents can be toxic or noxious, creating significant safety, handling, and disposal concerns. nih.govresearchgate.net

Environmental Concerns : Chemical synthesis processes can generate excessive by-products and lead to severe environmental pollution, which does not align with modern goals for sustainable development. researchgate.net

Low Yields and Complexity : Some chemical routes suffer from low product yields and involve complex, multi-step reactions, which can complicate the process and increase costs. researchgate.net

These limitations have driven considerable research into alternative, bio-based production methods, such as microbial fermentation, as a more sustainable and environmentally friendly approach to producing 3-hydroxypropanoic acid. researchgate.netbme.huresearchgate.net

Interactive Data Table: Comparison of Chemical Synthesis Routes

| Synthesis Route | Starting Material(s) | Key Reagents/Conditions | Major Limitations |

| Hydrolysis of Propiolactone | β-Propiolactone, Water | Acids, bases, or salts as catalysts | Precursor is a human carcinogen |

| Hydration of Acrylic Acid | Acrylic Acid, Water | Base or strong mineral acid catalyst | Efficiency and selectivity challenges |

| Cyanation and Hydrolysis | Ethylene Chlorohydrin | Cyanide source, followed by hydrolysis | Use of highly toxic cyanide |

Poly 3 Hydroxypropionate and 3 Hydroxypropanoate Containing Copolymers Research

Biosynthesis of Poly(3-Hydroxypropionate) (P3HP) Homopolymer

The production of the P3HP homopolymer is not a naturally occurring process in microorganisms. Therefore, its synthesis relies on the construction of novel metabolic pathways in recombinant host organisms. tandfonline.com

To make the production of P3HP economically viable, researchers have engineered various metabolic pathways in microorganisms like Escherichia coli to synthesize the polymer from inexpensive and unrelated carbon sources, such as glycerol (B35011) or glucose. frontiersin.org Three primary routes have been established: the propionaldehyde dehydrogenase (PduP) route, the malonyl-CoA route, and the β-alanine pathway. frontiersin.org

The PduP Route: First established in 2010, this pathway involves the conversion of glycerol to P3HP. frontiersin.org The key steps are:

Dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA).

Oxidation of 3-HPA and subsequent CoA ligation to form 3-hydroxypropionyl-CoA (3HP-CoA).

Polymerization of 3HP-CoA into P3HP. frontiersin.org

A significant drawback of this pathway is the requirement for vitamin B12 as a cofactor for the glycerol dehydratase enzyme, which increases production costs. frontiersin.org

The Malonyl-CoA Route: This pathway utilizes central metabolic intermediates. It begins with the conversion of acetyl-CoA to malonyl-CoA. frontiersin.org A key enzyme, malonyl-CoA reductase from Chloroflexus aurantiacus, is then used to synthesize 3-HP, which is subsequently converted to 3HP-CoA and polymerized. frontiersin.org While this route can utilize cheap carbon sources like glucose, initial trials in E. coli resulted in low yields of P3HP. frontiersin.org

The β-Alanine Pathway: To circumvent the limitations of the previous pathways, a newer route using β-alanine as an intermediate was developed. This pathway can achieve higher P3HP accumulation without the need for expensive cofactors like vitamin B12. frontiersin.org

The following table summarizes the biosynthesis of P3HP in various recombinant microorganisms through different engineered pathways.

| Host Organism | Engineered Pathway | Carbon Source | Key Genes Expressed | P3HP Content (% of Cell Dry Weight) |

|---|---|---|---|---|

| E. coli | PduP Route | Glycerol | dhaB1Cb (glycerol dehydratase), pduPSe (propionaldehyde dehydrogenase), phaC1Cn (PHA synthase) | 12% |

| E. coli | Malonyl-CoA Route | Glucose | mcr (malonyl-CoA reductase), prpE (propionyl-CoA synthetase), accABCD (acetyl-CoA carboxylase), phaC1 (PHA synthase) | Low (e.g., 13 mg/L) |

| E. coli | β-Alanine Pathway | Glucose | Genes for β-alanine conversion to 3HP-CoA, phaC1 (PHA synthase) | Higher yields than Malonyl-CoA route from glucose |

Polyhydroxyalkanoate (PHA) synthases are the key enzymes responsible for the final step in P3HP biosynthesis: the polymerization of 3-hydroxypropionyl-CoA (3HP-CoA) monomers into the P3HP polymer chain. These enzymes catalyze the formation of ester bonds between the hydroxyl group of one monomer and the carboxyl group of another.

PHA synthases are classified into four major classes based on their structure and substrate specificity. Class I, III, and IV synthases typically produce short-chain-length (scl) PHAs, which include polymers made from C3 to C6 monomers like 3-hydroxypropionate. The activity of the PHA synthase is a critical factor in PHA production. For instance, high PHA synthase activity generally leads to the formation of polymers with higher molecular weight. The enzyme from Cupriavidus necator (formerly Ralstonia eutropha), PhaC1, is frequently used in engineered pathways for its ability to efficiently polymerize various scl-hydroxyacyl-CoAs, including 3HP-CoA. The natural PHA synthase in chassis strains like C. necator has also been shown to effectively polymerize both 3HP-CoA and 3-hydroxybutyryl-CoA (3HB-CoA). mdpi.com

Biosynthesis of 3-Hydroxypropanoate-Containing Copolymers

The incorporation of 3HP monomers into other PHA polymers, such as the well-studied poly(3-hydroxybutyrate) (P3HB), can significantly improve the material properties of the resulting copolymer. Adding 3HP tends to reduce crystallinity, the glass transition temperature, and the melting point, making the polymer less brittle and more flexible. nih.gov

Poly(3HB-co-3HP) is the most extensively studied 3HP-containing copolymer. nih.gov It can be synthesized by various natural or engineered pathways. nih.gov

In early studies, Cupriavidus necator was cultivated with precursors like 3-hydroxypropionic acid, 1,5-pentanediol, or 1,7-heptanediol to produce the copolymer. tandfonline.comnih.gov The bacterium metabolizes these substrates into 3HP-CoA, which is then copolymerized with 3HB-CoA derived from its natural P3HB synthesis pathway. tandfonline.com However, this method resulted in a limited 3HP molar fraction of 7% or less. acs.org

More advanced metabolic engineering strategies have been developed to produce the copolymer from single, unrelated carbon sources. These approaches often involve combining an engineered 3HP-producing pathway with the host's native 3HB synthesis pathway. For example:

In E. coli : The PduP pathway (for 3HP from glycerol) was combined with the expression of P3HB synthesis genes (phaA and phaB from C. necator). mdpi.com

In C. necator : The malonyl-CoA pathway was engineered to supply the 3HP monomer from oil substrates, which the bacterium naturally converts to 3HB. mdpi.com Another approach involved engineering a pathway to convert exogenously supplied β-alanine into 3HP. acs.org

The following table summarizes different approaches for Poly(3HB-co-3HP) biosynthesis.

| Host Organism | Strategy | Carbon Source(s) | Resulting 3HP Content (mol%) |

|---|---|---|---|

| Cupriavidus necator | Co-feeding | 3-hydroxypropionic acid, 1,5-pentanediol, or 1,7-heptanediol | 0-7% |

| Azohydromonas lata | Co-feeding | 3-hydroxypropionic acid and sucrose or 3-hydroxybutyric acid | 0-88% |

| Engineered C. necator | Malonyl-CoA pathway | Fructose | Up to 1% |

| Engineered C. necator | β-alanine pathway | Gluconate and β-alanine | 0-80% |

| Engineered E. coli | PduP pathway + P3HB pathway | Glycerol | Variable compositions |

Besides the well-known Poly(3HB-co-3HP), research has explored the incorporation of 3HP into other types of copolymers to create materials with diverse properties.

Poly(3-hydroxypropionate-co-4-hydroxybutyrate) [Poly(3HP-co-4HB)] : This copolymer has been synthesized in recombinant E. coli. nih.govnih.gov By providing 1,3-propanediol (B51772) and 1,4-butanediol as precursors, the engineered strain could produce the copolymer with a controllable ratio of 3HP and 4-hydroxybutyrate (4HB) units. nih.gov

Terpolymers and Tetrapolymers : More complex copolymers have also been created. For instance, C. necator was shown to synthesize a tetrapolymer, poly(3HP-co-3HB-co-3-hydroxyhexanoate-co-3-hydroxyoctanoate), when grown in the presence of acrylic acid and sodium octanoate. nih.govnih.gov Acrylic acid inhibits the β-oxidation of fatty acids, leading to the incorporation of medium-chain-length monomers alongside 3HP and 3HB. nih.govnih.gov The composition of this tetrapolymer included 1.4 mol% 3HP, 95.9 mol% 3HB, 2.1 mol% 3-hydroxyhexanoate (3HH), and 0.6 mol% 3-hydroxyoctanoate (3HO). nih.gov

Block Copolymers : Recent studies have focused on creating block copolymers containing P3HP segments, such as P(3HP)-b-P[2-hydroxybutyrate (2HB)] and P(3HP)-b-P(D-lactate) (PDLA), using evolved PHA synthases in E. coli. nih.gov These materials exhibit unique mechanical properties, with some showing high toughness and elasticity. nih.gov

Enzymatic Degradation of Poly(3-Hydroxypropionate) and Copolymers

The biodegradability of P3HP and its copolymers is a key advantage, and this process is primarily mediated by enzymes known as PHA depolymerases. nih.gov These enzymes are secreted by various microorganisms in the environment to hydrolyze extracellular PHA as a source of carbon and energy. nih.gov

The degradation of P3HP homopolymer has been demonstrated using extracellular PHB depolymerases from several bacteria, including Ralstonia pickettii (formerly Alcaligenes faecalis), Pseudomonas stutzeri, and Comamonas acidovorans. nih.gov The rate of enzymatic erosion of P3HP is influenced by the specific enzyme used. nih.gov

For 3HP-containing copolymers like Poly(3HB-co-3HP), the degradation rate is complex and depends on both the copolymer composition and its crystalline structure. nih.gov Research has shown that the incorporation of 3HP units can accelerate the rate of enzymatic degradation compared to the P3HB homopolymer. tandfonline.com The degradation rate is not simply proportional to the 3HP content; rather, it is influenced by the polymer's crystallinity and the substrate specificity of the depolymerase. nih.gov Copolymers with a P3HP-type crystalline structure can be degraded more rapidly than those with a P3HB-type structure. nih.gov The maximum degradation rate for Poly(3HB-co-3HP) has been observed in copolymers containing about 20 to 30 mol% of 3HP. asm.org Eukaryotic lipases have also been shown to degrade P3HP, while prokaryotic lipases exhibit higher substrate specificity. frontiersin.org

Identification of PHA Depolymerases Active on 3HP-Containing Polymers

Several extracellular PHA depolymerases have been identified and characterized for their ability to hydrolyze 3HP-containing polymers. Notably, depolymerases from Ralstonia pickettii T1 and Acidovorax sp. TP4 have been extensively studied. These enzymes exhibit distinct specificities and mechanisms of action, which are influenced by the polymer's composition and crystalline structure.

The activity of these depolymerases is not uniform across all 3HP-containing copolymers. For instance, the degradation rate of poly(3-hydroxybutyrate-co-3-hydroxypropionate) [P(3HB-co-3HP)] is significantly influenced by the molar fraction of the 3HP monomer. Research has shown that for the depolymerase from Acidovorax sp. TP4, the rate of hydrolysis of P(3HB-co-3HP) films increases as the 3HP content rises from 0 to 56.2 mol%. nih.gov Copolymers with 3HP content between 56.2 and 83.9 mol% demonstrate relatively similar degradation rates. However, a further increase in 3HP content beyond 84 mol% leads to a decrease in the rate of enzymatic hydrolysis, which is attributed to an increase in the copolymer's crystallinity. nih.gov

The crystalline structure of the polymer plays a crucial role in enzyme activity. P(3HB-co-3HP) copolymers can form either a P(3HB)-type or a P(3HP)-type crystalline structure, depending on the 3HP content. It has been observed that the P(3HP)-type crystalline structure is degraded at a higher rate than the P(3HB)-type crystallites. nih.gov Despite this, the maximum degradation rate for P(3HB-co-3HP) is often observed at intermediate 3HP contents of about 20 to 30 mol%. nih.gov This is because the depolymerase from Acidovorax sp. TP4 tends to hydrolyze films with lower crystallinity at higher rates, irrespective of the crystal structure type. nih.gov

| Enzyme Source | Polymer Substrate | Key Findings |

| Ralstonia pickettii T1 | P(3HB-co-3HP) | Activity is dependent on the crystalline structure of the copolymer. |

| Acidovorax sp. TP4 | P(3HB-co-3HP) | Degradation rate is influenced by 3HP content and crystallinity. Maximum degradation is observed at 20-30 mol% 3HP. |

Analysis of Degradation Products and Mechanisms

The enzymatic degradation of 3HP-containing polymers proceeds through the hydrolysis of the ester bonds in the polymer backbone, resulting in a mixture of water-soluble monomers, dimers, and trimers. The specific composition of these degradation products provides insight into the mechanism of action of the depolymerases.

Analysis of the degradation products of P(3HB-co-3HP) by the PHA depolymerase from Acidovorax sp. TP4 (PhaZAc) has revealed a stepwise process. The enzyme initially breaks down the polymer film into larger fragments, such as trimers and dimers, which are then further hydrolyzed into their constituent monomers. nih.gov

Detailed characterization of these water-soluble products has identified the following species:

Monomers: 3-hydroxybutyrate (3HB) and 3-hydroxypropionate (3HP).

Dimers: 3HB-3HB, 3HB-3HP, 3HP-3HB, and 3HP-3HP.

Trimers: 3HB-3HP-3HP, 3HB-3HB-3HP, and 3HP-3HP-3HP. nih.gov

The mechanism of enzymatic degradation is a surface erosion process. The PHA depolymerase enzymes consist of distinct functional domains: a catalytic domain responsible for the hydrolysis of the ester bonds and a substrate-binding domain that anchors the enzyme to the surface of the polymer. This two-step process involves the adsorption of the enzyme onto the polymer surface, followed by the catalytic cleavage of the polymer chains. Factors such as the polymer's crystallinity, chemical composition, and the specificity of the depolymerase influence the efficiency of this process. nih.gov

Research Applications of Poly(3-Hydroxypropionate) and its Copolymers

The unique properties of P(3HP) and its copolymers, such as biodegradability, biocompatibility, and tunable mechanical properties, make them attractive candidates for a wide range of applications, particularly in the fields of bioplastics and advanced composite materials.

Bioplastics and Substitutes for Petrochemical Polymers

P(3HP) and its copolymers are at the forefront of research into sustainable alternatives to conventional, petroleum-based plastics. nih.govfrontiersin.org Unlike their fossil-fuel-derived counterparts, these biopolymers are completely biodegradable, breaking down into harmless products like carbon dioxide and water. nih.gov This inherent biodegradability addresses the pressing environmental concerns associated with plastic waste accumulation.

The versatility of 3HP-containing polymers stems from the ability to tailor their material properties by adjusting the monomer composition. The homopolymer poly(3-hydroxybutyrate) (P(3HB)) is often crystalline and brittle, which can limit its applications. nih.gov The incorporation of 3HP monomers into the polymer chain disrupts this crystallinity, leading to materials with improved flexibility, reduced brittleness, and lower melting points. nih.gov This makes P(3HP) and its copolymers suitable for a variety of applications, including:

Packaging: Their biodegradability and tunable mechanical properties make them a promising option for single-use packaging materials, reducing the environmental impact of packaging waste. nih.gov

Medical and Pharmaceutical: The biocompatibility and non-toxic nature of these polymers open up possibilities for their use in medical devices, drug delivery systems, and tissue engineering scaffolds. nih.gov

Agriculture: Biodegradable films and coatings made from 3HP-containing polymers can be used in agriculture for applications like mulch films and controlled-release fertilizers. nih.gov

The physical properties of these copolymers can be finely controlled. For example, in P(3HB-co-3HP), increasing the 3HP content up to 60-70 mol% can lead to a reduction in the glass transition temperature and melting point, offering a range of materials from more rigid plastics to flexible elastomers. nih.gov

Functional Composites Development

Research is also exploring the use of P(3HP) and its copolymers in the development of advanced functional composites. By incorporating various fillers or reinforcements, the properties of these biopolymers can be further enhanced to meet the demands of specific applications. While the field is still emerging, the development of bio-polymer-based functional composites is seen as a way to increase the value and expand the utility of raw microbial biopolymers. frontiersin.org

Potential areas for the application of P(3HP)-based composites include:

Reinforced Bioplastics: The addition of natural fibers (e.g., cellulose, chitin) or inorganic fillers (e.g., clays, nanoparticles) can improve the mechanical strength, stiffness, and thermal stability of the bioplastic matrix.

Smart Materials: The incorporation of functional additives could lead to the development of "smart" composites with properties such as conductivity, antimicrobial activity, or specific barrier properties for advanced packaging applications.

The development of these functional composites represents a significant step towards creating high-performance, sustainable materials that can compete with and, in some cases, outperform traditional petroleum-based composites.

Analytical Methodologies in 3 Hydroxypropanoate Research

Chromatographic Quantification Techniques for 3-HP and Related Metabolites

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. In the context of 3-HP research, various chromatographic methods are utilized to analyze complex biological samples such as fermentation broths.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids due to its simplicity, speed, and stability. For the quantification of 3-HP, reversed-phase chromatography is often employed, where a nonpolar stationary phase is used with a polar mobile phase. shimadzu.com Due to the high polarity of organic acids like 3-HP, the mobile phase often consists of a high percentage of aqueous solution, sometimes even 100%. shimadzu.com

Several HPLC-based methods have been developed for the simultaneous analysis of multiple organic acids, including 3-HP. The separation is typically achieved using a C18 column, and detection is commonly performed using an ultraviolet (UV) detector at a wavelength of around 210 nm, where the carboxyl group of the organic acids absorbs light. shimadzu.com The retention time of 3-HP in HPLC analysis can vary depending on the specific chromatographic conditions, with reported retention times of approximately 1.2 minutes and 5.9 minutes in different studies. researchgate.netresearchgate.net

Ion exclusion chromatography is another HPLC mode particularly suitable for separating weak acids like 3-HP. shimadzu.com This technique utilizes an ion-exchange polymer as the stationary phase and separates organic acids based on the extent of their penetration into the pores of the packing material, which is influenced by their pKa values. shimadzu.com

The analysis of fermentation broth samples by HPLC is a common application, allowing for the monitoring of 3-HP production as well as the consumption of substrates and the formation of byproducts. s4science.atbioprocessonline.com

Table 1: Examples of HPLC Conditions for 3-HP Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | BIO-RAD Aminex® Fermentation Monitor | Ascentis® Express AQ-C18 |

| Mobile Phase | 0.5 mM sulfuric acid | 20 mM potassium phosphate (B84403) buffer, pH 2.7 |

| Flow Rate | 1.0 mL/min | 1 mL/min |

| Column Temperature | 75 °C | 40 °C |

| Detector | Refractive Index (RI) | UV at 214 nm |

| Injection Volume | 5 µL | 20 µL |

| Reference | waters.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com It is highly effective for identifying and quantifying volatile and thermally stable compounds. emerypharma.com However, organic acids like 3-HP are often not volatile enough for direct GC analysis. emerypharma.com Therefore, a derivatization step is typically required to convert them into more volatile and thermally stable derivatives. emerypharma.comoup.com

Common derivatization techniques include silylation, methylation, and acylation, which modify the functional groups of the analyte to increase its volatility. emerypharma.comjfda-online.com For instance, alkyl chloroformate derivatization can be used for the simultaneous esterification of carboxylic, amino, and hydroxyl groups. nih.gov The choice of derivatization reagent is crucial for achieving efficient conversion and obtaining derivatives with good chromatographic properties. jfda-online.com

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. youtube.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information and enabling precise quantification. youtube.com GC-MS has been successfully used to identify various forms of 3-hydroxypropionaldehyde (3-HPA), a related metabolite, including its monomer, dimers, trimers, and tetramers, after derivatization. researchgate.netresearchgate.net

Table 2: Common Derivatization Reagents for GC-MS Analysis of Organic Acids

| Derivatization Reagent | Target Functional Groups | Key Advantages |

| Silylation Reagents (e.g., BSTFA, TMCS) | -OH, -COOH, -NH2 | Forms thermally stable derivatives, good for polar compounds. jfda-online.com |

| Alkylation Reagents (e.g., Alkyl Chloroformates) | -COOH, -OH, -NH2 | Allows for simultaneous derivatization of multiple functional groups. nih.gov |

| Acylation Reagents (e.g., TFAA, PFPA) | -OH, -NH2 | Increases volatility and can improve detection sensitivity. jfda-online.com |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.com This technique is particularly well-suited for analyzing complex biological matrices and for detecting compounds at very low concentrations. mdpi.com

For the analysis of 3-HP and other organic acids, LC-MS/MS offers several advantages over traditional HPLC with UV detection. lcms.cz The mass spectrometer provides highly specific detection based on the mass-to-charge ratio of the analyte, which minimizes interference from co-eluting compounds in the sample matrix. lcms.cz The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the target analyte. mdpi.com

Similar to GC-MS, derivatization can be employed in LC-MS/MS to improve the ionization efficiency and chromatographic separation of organic acids. oup.comnih.gov For instance, esterification with an aromatic compound can enhance reversed-phase separation and improve electrospray ionization efficiency. nih.gov Various LC-MS/MS methods have been developed for the simultaneous quantification of multiple organic acids in different sample types. mdpi.commdpi.com

Table 3: Performance Characteristics of an LC-MS/MS Method for Organic Acid Analysis

| Organic Acid | Limit of Quantification (LOQ) (µg/mL) |

| Citric Acid | 0.2 |

| Fumaric Acid | 0.5 |

| Malic Acid | 0.2 |

| Succinic Acid | 0.5 |

| Aconitic Acid | 0.2 |

| Reference | lcms.cz |

Spectroscopic Analytical Methods in 3-HP System Characterization

Spectroscopic methods provide valuable information about the chemical structure and composition of substances by analyzing their interaction with electromagnetic radiation.

Heated Electrospray Ionization (HESI) is an ionization technique used in mass spectrometry that enhances the desolvation process, leading to improved sensitivity for many compounds. ebay.comthermofisher.com In HESI, the sample solution is sprayed through a heated capillary, and a heated gas is used to assist in the evaporation of the solvent and the formation of gas-phase ions. researchgate.net This technique has been shown to improve ionization efficiency and can be particularly beneficial for analyzing compounds in complex matrices. researchgate.net

HESI-MS has been utilized in the analysis of 3-hydroxypropionaldehyde (3-HPA), a precursor to 3-HP. researchgate.net The technique was able to detect not only the 3-HPA monomer but also its dimers and trimers, as well as their sodium and potassium adducts. researchgate.net The enhanced sensitivity of HESI can be advantageous for detecting low-abundance species and for obtaining more comprehensive information about the composition of a sample. ebay.com

Table 4: Ions Detected in HESI-MS Analysis of a 3-HPA System

| m/z (mass-to-charge ratio) | Corresponding Ion |

| 74 | 3-HPA monomer |

| 148 | 3-HPA dimer |

| 171 | Sodium adduct of 3-HPA dimer ([C6H12O4Na]+) |

| 222 | 3-HPA trimer |

| Reference | researchgate.net |

Sample Preparation and Validation in Research Assays

Proper sample preparation is a critical step in any analytical procedure to ensure accurate and reliable results. For the analysis of 3-HP from fermentation broths or cell cultures, sample preparation typically involves steps to remove interfering substances such as proteins, cells, and other macromolecules. researchgate.net This can be achieved through methods like centrifugation to pellet cells and filtration to remove particulate matter. researchgate.netresearchgate.net In some cases, extraction steps may be necessary to isolate the analytes of interest from the sample matrix. nih.gov

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.comdemarcheiso17025.com It is an essential component of quality assurance in analytical measurements. The key parameters that are evaluated during method validation include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components that may be expected to be present in the sample. elementlabsolutions.comscispace.com

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. wjarr.comelementlabsolutions.com

Accuracy: The closeness of the measured value to the true value. elementlabsolutions.comeuropa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). wjarr.comeuropa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.comscispace.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.comeuropa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. wjarr.comeuropa.eu

The validation of analytical methods for 3-HP and related metabolites ensures the quality and reliability of the data generated in research and industrial settings. demarcheiso17025.com

Table 5: Key Parameters in Analytical Method Validation

| Parameter | Description |

| Specificity | Differentiates the analyte from other substances in the sample. elementlabsolutions.com |

| Linearity | Proportional relationship between concentration and analytical signal. wjarr.com |

| Accuracy | How close the measured value is to the actual value. elementlabsolutions.com |

| Precision | Reproducibility of the measurement. wjarr.com |

| LOD | The smallest amount of analyte that can be detected. scispace.com |

| LOQ | The smallest amount of analyte that can be quantified. europa.eu |

| Robustness | Resistance to small changes in experimental conditions. europa.eu |

Liquid-Liquid Extraction Procedures

Liquid-liquid extraction (LLE) is a common technique for the recovery and purification of 3-HP from aqueous media like fermentation broths. Due to its hydrophilic nature with a carboxyl and a hydroxyl group, extracting 3-HP from water presents a significant challenge, often resulting in low extraction efficiency with standard organic solvents google.com. To overcome this, specific strategies are employed.

Key aspects of LLE procedures for 3-HP include:

Acidification: Before extraction, the fermentation broth is typically acidified. Lowering the pH (e.g., to a range of 1 to 3) converts the 3-hydroxypropanoate salt to its protonated acid form, 3-hydroxypropionic acid google.comgoogle.com. This significantly increases its solubility in the organic extraction solvent google.com.

Choice of Extractant and Solvent: The selection of the extractant and the organic solvent is critical. Studies have successfully used tertiary amines like tri-n-octylamine (TOA) and quaternary ammonium (B1175870) salts like Aliquat 336 as extractants researchgate.netresearchgate.net. These are typically dissolved in a suitable organic solvent, such as n-decanol researchgate.net.

Hollow-Fiber Membrane Contactor (HFMC): To reduce the potential toxicity of solvents to the microorganisms in integrated bioprocesses, LLE can be assisted by a hollow-fiber membrane contactor. This approach allows for non-dispersive liquid-liquid contact, protecting the cells while enabling efficient extraction researchgate.netresearchgate.net.

The process allows for the selective removal of the acid from the broth, and subsequent back-extraction steps can yield a concentrated and purified aqueous solution of the acid researchgate.net.

Use of Internal Standards in Quantification

For accurate quantification of 3-HP, especially in complex samples analyzed by methods like liquid chromatography-mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is essential. The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.

The ideal internal standard is a stable, isotopically labeled version of the analyte, as it shares very similar physicochemical properties and chromatographic behavior.

Isotopically Labeled Standards: For 3-hydroxypropionic acid, ¹³C₃-3-Hydroxypropionic acid is an effective internal standard semanticscholar.org. Deuterated internal standards, such as d₃-methylmalonic acid (d₃-MMA) , have also been utilized in methods that simultaneously quantify multiple organic acids, including 3-HP nih.gov. In some cases, where an isotopically labeled standard for 3-HP was not commercially available, researchers have used the deuterated standard for a related compound to quantify both revvity.com.

Analog Internal Standards: When a stable isotope-labeled standard is not available, a structurally similar compound (an analog) can be used. For instance, in a broader analysis of organic acids, 2-ethylbutyric acid was employed as an internal standard for compounds where specific labeled standards were not used semanticscholar.org.

The internal standard is typically added early in the sample preparation process to account for any loss or variability throughout the analytical workflow semanticscholar.org.

Performance Metrics (Limit of Detection, Limit of Quantification, Calibration Regression, Precision, Recovery)

Analytical methods for 3-HP are validated through several key performance metrics to ensure their reliability, sensitivity, and accuracy. These metrics are determined during method development and are crucial for interpreting the results of research studies.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio of 3 (S/N = 3) nih.gov.

Limit of Quantification (LOQ) or Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. For the LLOQ, a common criterion is a coefficient of variation (CV) of less than 20% nih.gov.

Linearity and Calibration Regression (R²): A calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against known concentrations of the analyte. The linearity of this curve is assessed by the coefficient of determination (R²), with values close to 1.0 indicating a strong linear relationship semanticscholar.orgnih.gov.

Precision and Accuracy: Precision refers to the closeness of repeated measurements and is often expressed as the coefficient of variation (CV%). Accuracy is the closeness of a measured value to the true value and is expressed as a percentage of the nominal concentration. These are typically assessed at different concentration levels (e.g., low, medium, high) and for intra-assay (within a single run) and inter-assay (between different runs) variability semanticscholar.org.